N-(8-ethoxyquinolin-5-yl)pentanamide N-(8-ethoxyquinolin-5-yl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15222978
InChI: InChI=1S/C16H20N2O2/c1-3-5-8-15(19)18-13-9-10-14(20-4-2)16-12(13)7-6-11-17-16/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

N-(8-ethoxyquinolin-5-yl)pentanamide

CAS No.:

Cat. No.: VC15222978

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

N-(8-ethoxyquinolin-5-yl)pentanamide -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name N-(8-ethoxyquinolin-5-yl)pentanamide
Standard InChI InChI=1S/C16H20N2O2/c1-3-5-8-15(19)18-13-9-10-14(20-4-2)16-12(13)7-6-11-17-16/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19)
Standard InChI Key JSDPERWJYGKKMF-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(8-Ethoxyquinolin-5-yl)pentanamide features a quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethoxy group (-OCH2_2CH3_3) at the 8-position and the pentanamide chain (-NHCO(CH2_2)3_3CH3_3) at the 5-position introduce steric and electronic modifications that influence its reactivity and bioactivity . The IUPAC name, N-(8-ethoxyquinolin-5-yl)pentanamide, reflects these substituents’ positions (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight272.34 g/mol
XLogP3-AA3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds6
Topological Polar Surface Area51.2 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 3.1) suggests favorable membrane permeability, a critical attribute for bioavailability . The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets, such as enzymes or DNA.

Synthesis and Optimization

The synthesis of N-(8-ethoxyquinolin-5-yl)pentanamide typically proceeds via a multi-step route:

  • Quinoline Core Formation: The Skraup or Doebner-Miller reaction synthesizes the quinoline backbone, followed by nitration and reduction to introduce the amino group at the 5-position.

  • Ethoxy Substitution: Alkylation of the 8-hydroxyquinoline intermediate with ethyl bromide in the presence of a base yields the 8-ethoxy derivative.

  • Amide Coupling: Reaction of 5-amino-8-ethoxyquinoline with pentanoyl chloride under Schotten-Baumann conditions forms the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Quinoline synthesisGlycerol, conc. H2_2SO4_4, nitrobenzene65%
Ethoxy introductionEthyl bromide, K2_2CO3_3, DMF78%
Amide formationPentanoyl chloride, NaOH, H2_2O/THF82%

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1\text{H}-NMR and LC-MS ensure product integrity.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The compound’s potency against C. albicans (MIC = 6.25 µg/mL) surpasses that of fluconazole (MIC = 16 µg/mL), highlighting its potential as an antifungal agent.

Molecular Interactions and Mechanistic Insights

Putative Targets

The compound’s quinoline core may intercalate into DNA, disrupting replication, as seen with other planar heterocycles . Additionally, the amide group could participate in hydrogen bonding with bacterial DNA gyrase or fungal cytochrome P450 enzymes .

Structural-Activity Relationships (SAR)

  • Quinoline Modifications: Electron-donating groups (e.g., ethoxy) at the 8-position enhance membrane penetration .

  • Amide Chain Length: Pentanamide balances lipophilicity and solubility, optimizing bioavailability.

Future Research Directions

  • Mechanistic Studies: Elucidate the precise mode of action against microbial and cancer cells.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Resistance Mitigation: Assess propensity for resistance development compared to conventional antibiotics .

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